molecular formula C13H7BrFN3O2S B2940198 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide CAS No. 1021131-60-1

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2940198
CAS No.: 1021131-60-1
M. Wt: 368.18
InChI Key: GJGUJISSJJNVSY-UHFFFAOYSA-N
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Description

N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core linked to a 5-bromothiophene and a 4-fluorobenzamide group. This structure classifies it among aromatic amide derivatives, which are of significant interest in medicinal chemistry for developing novel therapeutic agents . Compounds containing the 1,3,4-oxadiazole ring are extensively investigated for their broad antimicrobial properties . The 1,3,4-oxadiazole scaffold acts as a bioisostere for carbonyl-containing groups like carboxylic acids and amides, influencing the compound's physicochemical properties and its ability to interact with biological targets . The specific arrangement of the bromothiophene and fluorobenzamide moieties in this compound is designed to enhance its potential as a key intermediate or pharmacophore in drug discovery. Researchers utilize such compounds in the design of new molecules targeting inflammatory and immune-related disorders , as well as in the search for new anti-infective agents. The presence of bromine and fluorine atoms offers strategic sites for further synthetic modification, making this compound a valuable building block for constructing more complex chemical entities. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any clinical use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFN3O2S/c14-10-6-5-9(21-10)12-17-18-13(20-12)16-11(19)7-1-3-8(15)4-2-7/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGUJISSJJNVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the oxadiazole ring. The fluorobenzamide group is usually introduced in the final steps through a nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The bromothiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The oxadiazole ring can be reduced to form amines or hydrazines.

  • Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with catalysts such as palladium on carbon (Pd/C), facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Formation of amines and hydrazines.

  • Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is studied for its potential biological activity. It has been investigated for its antimicrobial and anticancer properties, showing promise in inhibiting the growth of certain bacteria and cancer cells.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of biological processes. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Chlorothiophene Analogs

HSGN-238 (N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide) replaces the bromine atom with chlorine. This substitution reduces molecular weight (Cl: 35.45 g/mol vs. Br: 79.90 g/mol) and slightly decreases lipophilicity (ClogP ≈ 3.2 vs. HSGN-238 demonstrated moderate antibacterial activity against Neisseria gonorrhoeae (MIC: 8 µg/mL), suggesting halogen choice impacts potency .

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide (CAS: 533872-19-4) introduces a sulfamoyl group on the benzamide. This modification increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce cell penetration compared to the 4-fluorobenzamide derivative .

Compound Substituent (Thiophene) Benzamide Group Biological Activity (Example)
Target Compound 5-Bromo 4-Fluorobenzamide Not explicitly reported (inference)
HSGN-238 5-Chloro 4-Trifluoromethoxybenzamide MIC: 8 µg/mL (N. gonorrhoeae)
533872-19-4 5-Chloro 4-Dipropylsulfamoyl No activity data provided

Methoxy and Furan Derivatives

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) replaces the bromothiophene with a 4-methoxyphenylmethyl group. LMM5 showed antifungal activity comparable to fluconazole in Candida spp. models .

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) substitutes bromothiophene with furan, reducing steric bulk and increasing oxygen-mediated hydrogen bonding. However, furan’s lower aromaticity may reduce π-π stacking interactions with target proteins .

Variations in the Benzamide Group

Trifluoromethoxy and Difluoro Substitutions

HSGN-235 (3-Fluoro-4-(trifluoromethoxy)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide) incorporates a trifluoromethoxy group, significantly increasing electronegativity and metabolic stability. This compound exhibited enhanced antibacterial activity (MIC: 4 µg/mL) compared to HSGN-238, highlighting the importance of electron-withdrawing groups in target engagement .

N-((5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide (CAS: 903270-85-9) features a 2,6-difluorobenzamide group.

Sulfamoyl and Thiazole Modifications

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (Compound 4) replaces benzamide with a thiazole ring, altering the pharmacophore’s hydrogen-bonding profile. This structural shift reduced antifungal efficacy compared to fluconazole in preliminary screens .

Heterocyclic Core Modifications

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide replaces the aromatic oxadiazole with a thioxo-dihydrooxadiazole, introducing a sulfur atom and reducing ring aromaticity. This modification decreased thermal stability (m.p. 145–147°C vs. ~200°C for fully aromatic analogs) and may compromise target binding .

Key Findings and Implications

Halogen Effects : Bromine in the target compound likely enhances lipophilicity and target binding compared to chlorine or methoxy derivatives .

Benzamide Flexibility : 4-Fluorobenzamide balances lipophilicity and polarity, whereas sulfamoyl or trifluoromethoxy groups may improve solubility at the cost of membrane permeability .

Core Stability : Fully aromatic oxadiazole cores (as in the target compound) exhibit superior stability compared to reduced or thio-modified analogs .

Further studies should prioritize in vitro testing of the target compound against fungal and bacterial strains to validate its hypothesized advantages over existing analogs.

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is a heterocyclic compound characterized by the presence of a brominated thiophene moiety, an oxadiazole ring, and a fluorobenzamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial activity. For instance, studies have shown that similar oxadiazole derivatives demonstrate effectiveness against various bacterial strains and fungi. While specific data on this compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Compounds with oxadiazole structures have been reported to inhibit cancer cell proliferation. For example, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.

Case Studies

  • Cell Line Studies : In vitro assays using various human cancer cell lines (e.g., A549 lung cancer cells) have shown that compounds with similar structures can significantly reduce cell viability. The IC50 values for these compounds often range from 1 to 10 μM, indicating potent activity against tumor cells while sparing normal cells to some extent.
    CompoundCell LineIC50 (μM)
    AA5492.12
    BHCC8275.13
    CNCI-H3580.85
  • Mechanism of Action : The mechanism by which these compounds exert their effects may involve interaction with DNA or specific enzymes related to cancer cell proliferation. For example, some studies suggest that oxadiazole derivatives can bind to DNA and disrupt replication processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by its unique structural features:

  • Bromothiophene Ring : This moiety can enhance lipophilicity and facilitate membrane penetration.
  • Oxadiazole Ring : Known for its bioactivity, it may interact with biological targets through hydrogen bonding or π-stacking interactions.
  • Fluorobenzamide Group : The presence of fluorine can improve metabolic stability and increase binding affinity to target proteins.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to optimize its biological activities. These investigations often employ molecular modeling techniques to predict interactions with target biomolecules.

Summary of Findings

  • Antitumor Activity : Compounds structurally related to this compound have shown promising results in inhibiting tumor growth across various cancer types.
  • Cytotoxicity : While effective against cancer cells, some derivatives also exhibit cytotoxic effects on normal cells (e.g., MRC-5 lung fibroblasts), necessitating further optimization to enhance selectivity.

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